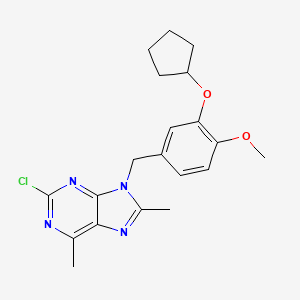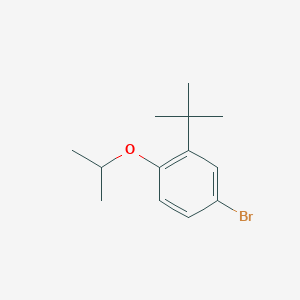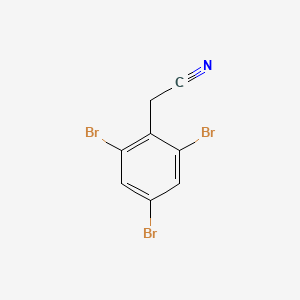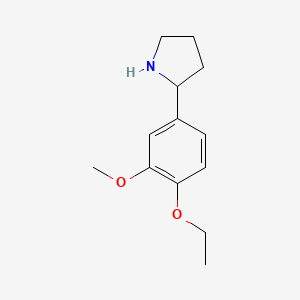
1-(2-Chloro-3-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-Chloro-3-methylphenyl)ethan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the transamination of 1-(2-Chloro-3-methylphenyl)ethan-1-one using transaminases. This enzymatic approach is advantageous due to its selectivity and mild reaction conditions. The reaction is optimized by adjusting variables such as enzyme loading, substrate concentration, temperature, and pH .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitro compound, 1-(2-Chloro-3-methylphenyl)nitroethane. This process involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a suitable solvent like ethanol or methanol.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-Chloro-3-methylphenyl)ethan-1-one, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding alcohol, 1-(2-Chloro-3-methylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 1-(2-Chloro-3-methylphenyl)ethan-1-one.
Reduction: 1-(2-Chloro-3-methylphenyl)ethanol.
Substitution: Various substituted phenylethylamines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloro-3-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are subject to ongoing research, but it is believed to modulate the activity of monoamine neurotransmitters, such as dopamine and serotonin .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-3-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)ethan-1-amine: This compound has the chlorine and methyl groups in different positions on the phenyl ring, leading to different chemical and biological properties.
1-(2-Chloro-4-methylphenyl)ethan-1-amine: The position of the methyl group is shifted, which can affect the compound’s reactivity and interactions with biological targets.
1-(2-Chloro-3-methoxyphenyl)ethan-1-amine: The methoxy group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
1-(2-chloro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7H,11H2,1-2H3 |
Clé InChI |
NVNGWBDFPYUVRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)


![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)




